1-Cyclobutanecarbonylazetidin-3-amine
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)6-2-1-3-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHTZYAFSLWMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclobutanecarbonylazetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically beginning with the formation of azetidine derivatives followed by cyclobutanecarbonylation. The structural determination often employs techniques such as NMR and mass spectrometry to confirm the molecular configuration.
Biological Activities
The biological activities of this compound have been explored in various contexts. The following sections summarize key findings regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity against Gram-positive bacteria. A study reported that compounds similar to this structure exhibited activity at concentrations as low as 10 μg/ml against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Concentration (μg/ml) | Activity |
|---|---|---|---|
| CPD20 | E. faecalis | 10 | Inhibited growth |
| CPD22 | S. aureus | 10 | Inhibited growth |
| CPD18 | S. pyogenes | 10 | Inhibited growth |
Anticancer Activity
Research indicates that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells through modulation of signaling pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 62.5 | Induction of apoptosis |
| WEHI-231 (B-cell) | Varies | Suppression of MAP kinases |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function, particularly affecting Gram-positive bacteria, leading to cell lysis .
- Anticancer Mechanism : The anticancer properties are primarily attributed to the compound's ability to modulate apoptosis-related signaling pathways. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Tumor Cell Lines : A study involving Jurkat cells demonstrated that treatment with this compound resulted in a significant increase in caspase activity, indicating enhanced apoptotic signaling .
- In Vivo Models : Animal studies have shown reduced tumor growth rates when treated with derivatives of this compound, suggesting potential for therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
1-Cyclobutanecarbonylazetidin-3-amine is being investigated for its potential therapeutic effects. Studies have indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Research has shown that derivatives of azetidine can inhibit cancer cell proliferation. For instance, compounds with azetidine rings have been linked to cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The azetidine moiety is often associated with antimicrobial activity, making it a candidate for developing new antibiotics .
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : Researchers utilize this compound to create more complex molecules through various synthetic routes, including cyclization reactions and functional group transformations .
- Retrosynthetic Analysis : The compound's structure facilitates retrosynthetic analysis, allowing chemists to devise synthetic pathways for related compounds efficiently.
Material Science
The properties of this compound can be harnessed in the development of new materials:
- Polymer Chemistry : Its reactivity can be exploited in polymer synthesis, particularly in creating hydrogels or other advanced materials with specific mechanical properties .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several azetidine derivatives for their anticancer properties. Among them, a compound structurally related to this compound showed promising results against A549 lung cancer cells, achieving an IC50 value of 5 µM. This highlights the potential for further development into anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized a series of azetidine derivatives, including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity comparable to standard antibiotics. This suggests a pathway for developing new antimicrobial therapies based on this compound's structure .
Comparison with Similar Compounds
The following analysis compares 1-cyclobutanecarbonylazetidin-3-amine to structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Variations
1-Cyclopropylpyrrolidin-3-amine
- Structure : Pyrrolidine (5-membered ring) substituted with cyclopropyl and amine groups.
- Molecular Formula : C₇H₁₄N₂; MW : 126.2 g/mol .
- Cyclopropyl group may enhance lipophilicity, affecting membrane permeability in drug design. Safety data indicate respiratory and dermal protection requirements .
1-Benzhydrylazetidin-3-amine Hydrochloride
- Structure : Azetidine with benzhydryl (diphenylmethyl) and amine groups; hydrochloride salt form.
- Synonyms: Multiple entries, including 1189735-08-7 and MFCD01665361 .
- Key Differences :
1-(6-Chloropyridin-3-yl)cyclobutanamine
- Structure : Cyclobutane substituted with chloropyridinyl and amine groups.
- Molecular Formula : C₉H₁₁ClN₂; MW : 182.65 g/mol .
- Key Differences :
3-Methylcyclobutanamine Derivatives
- Example : trans-3-Methylcyclobutanamine (CAS 20826-77-1).
- Properties : Purity ≥95%; used in synthetic intermediates .
- Key Differences :
Research and Application Insights
- Bioactivity : Compounds like 1-benzhydrylazetidin-3-amine hydrochloride are explored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier .
- Synthetic Utility : 3-Methylcyclobutanamine derivatives serve as intermediates in multi-step syntheses, leveraging their strained rings for regioselective reactions .
- Safety Considerations : Carboxylic acid derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) require stringent handling protocols, highlighting the reactivity of cyclobutane-containing compounds .
Preparation Methods
General Synthetic Approach
The synthesis of azetidine-3-amines, including 1-Cyclobutanecarbonylazetidin-3-amine, typically involves nucleophilic substitution reactions on azetidine electrophiles or ring-opening strategies of strained bicyclic intermediates. The compound can be prepared by direct displacement of an azetidine electrophile with an amine nucleophile or via reductive amination methods.
Direct Displacement Method Using Azetidine Electrophiles
A widely employed and practical method involves the nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amines. This method is straightforward, operationally simple, and compatible with a variety of functional groups.
Procedure :
The electrophilic azetidine intermediate (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) is reacted with the desired amine (secondary or primary) in acetonitrile at elevated temperatures (~80 °C) without the need for flame-dried apparatus or stringent anhydrous conditions. Using 2 equivalents of the amine often improves yields.Yields and Scope :
Secondary amines typically afford moderate to high yields (up to ~72%), while primary amines give moderate to lower yields (17–60%). The reaction tolerates a broad range of functional groups including ethers, halides, carbamates, free hydroxyls, and unprotected heterocycles like indoles.-
- Simple “mix-and-heat” protocol.
- No need for sensitive reagents like organolithiums or Grignards.
- Compatible with late-stage functionalization of pharmacologically active compounds.
- Higher or comparable yields relative to strain-release methods.
- Can be used with both primary and secondary amines, unlike some alternative methods.
Strain-Release Ring-Opening Method (Comparative Context)
Another method involves the ring-opening of azabicyclobutane intermediates formed from azetidine precursors using organolithium reagents and turbo-Grignard activation of amines. This method is more complex operationally:
- Requires low temperatures (-78 °C) and strict control of reaction times.
- Sensitive to functional groups such as carbamates and free alcohols (which are incompatible).
- Primary amines cannot be used effectively.
- Multi-step with multiple additions and quenching steps.
While effective, this method is less practical for large-scale or late-stage functionalization compared to direct displacement.
Specific Preparation Data from Patents and Literature
From patent WO2000063168A1 and related literature:
- Starting from protected azetidine derivatives (e.g., N-t-butyl-O-trimethylsilylazetidine), acid treatment followed by base extraction affords azetidine intermediates.
- Subsequent mesylation and nucleophilic substitution with amines under mild heating (55-60 °C) yield azetidine-3-amine derivatives.
- Purification typically involves extraction with organic solvents (e.g., methylene chloride, diethyl ether), drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
- Hydrogenation or catalytic steps may be used for deprotection or further functional group manipulations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Functional Group Tolerance | Yields (%) | Notes |
|---|---|---|---|---|
| Direct displacement on azetidine electrophile | 1-benzhydrylazetidin-3-yl methanesulfonate + amine, MeCN, 80 °C | Ethers, halides, carbamates, hydroxyls, unprotected heterocycles | Secondary amines: 33–87%; Primary amines: 17–60% | Simple, mild, suitable for late-stage functionalization |
| Strain-release ring-opening | PhLi at -78 °C to form ABB, turbo-Grignard activated amine | Limited (no carbamates, alcohols) | ~45–56% (secondary amines) | Complex, sensitive, no primary amines |
| Patent method (acid/base workup, mesylation, substitution) | Acid hydrolysis, mesylation, amine substitution at 55-60 °C | Moderate | 64% isolated (intermediate) | Multi-step, involves purification and extraction |
Research Findings and Practical Considerations
- The direct displacement method is favored for its operational simplicity and broader substrate scope, including the ability to functionalize complex molecules late in synthesis.
- The method tolerates sensitive groups and can be performed without specialized equipment or extreme conditions.
- Primary amines, which are often problematic in other methods, can be successfully employed, expanding the versatility of the synthesis.
- Yields are generally moderate to high, with some variation depending on steric hindrance and electronic effects of the amines used.
- The method is scalable and suitable for industrial applications where time and complexity are critical factors.
Q & A
Basic: What are the recommended safety protocols for handling 1-Cyclobutanecarbonylazetidin-3-amine in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood.
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Immediately remove contaminated clothing, rinse with water for 15 minutes, and consult a physician .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to minimize degradation .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for cyclobutanecarbonyl groups) .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to map electron density and identify reactive sites (e.g., carbonyl carbon).
- Transition State Modeling : Simulate nucleophilic attack pathways (e.g., amine acylation) to predict activation energies and regioselectivity .
- Solvent Effects : Incorporate PCM models to assess solvent polarity’s impact on reaction kinetics .
Advanced: What strategies resolve contradictory data in the stereochemical analysis of cyclobutane-containing amines?
Answer:
- X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental vs. predicted crystal structures .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity (>99% ee) .
- Dynamic NMR : Analyze ring-flipping dynamics in cyclobutane derivatives to assign axial/equatorial substituents .
Basic: What are the common synthetic routes for preparing azetidine derivatives like this compound?
Answer:
- Acylation of Azetidine-3-amine :
- Purification : Perform column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .
- Yield Optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride) and monitor reaction progress via TLC .
Advanced: How does the cyclobutane ring strain influence the stability of this compound under varying pH conditions?
Answer:
- Ring Strain Analysis : Cyclobutane’s 90° bond angles create ~26 kcal/mol strain, increasing susceptibility to ring-opening in acidic/basic conditions .
- pH Stability Testing :
Advanced: What methodologies validate the purity of this compound in multi-step syntheses?
Answer:
- Analytical Techniques :
- HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase) and compare retention times .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .
Basic: What are the critical parameters for optimizing reaction yields in the acylation of azetidine-3-amine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
